Methyl 5-(5-chloro-2-fluorophenyl)nicotinate
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Overview
Description
Methyl 5-(5-chloro-2-fluorophenyl)nicotinate is a chemical compound with the molecular formula C13H8ClFNO2 It is a derivative of nicotinic acid, featuring a methyl ester group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-chloro-2-fluorophenyl)nicotinate typically involves the esterification of 5-(5-chloro-2-fluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(5-chloro-2-fluorophenyl)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-(5-chloro-2-fluorophenyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(5-chloro-2-fluorophenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for its vasodilatory properties.
Methyl 5-(2-chloro-5-fluorophenyl)nicotinate: A closely related compound with similar structural features.
Uniqueness
Methyl 5-(5-chloro-2-fluorophenyl)nicotinate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in other similar compounds.
Properties
CAS No. |
1346692-10-1 |
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Molecular Formula |
C13H9ClFNO2 |
Molecular Weight |
265.67 g/mol |
IUPAC Name |
methyl 5-(5-chloro-2-fluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H9ClFNO2/c1-18-13(17)9-4-8(6-16-7-9)11-5-10(14)2-3-12(11)15/h2-7H,1H3 |
InChI Key |
IJSNZYCDWJARLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
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